3-(Benzylamino)piperidin-2-one
CAS No.: 141136-42-7
Cat. No.: VC0180746
Molecular Formula: C12H16N2O
Molecular Weight: 204.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141136-42-7 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.273 |
| IUPAC Name | 3-(benzylamino)piperidin-2-one |
| Standard InChI | InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15) |
| Standard InChI Key | SOCKNRAACONBPT-UHFFFAOYSA-N |
| SMILES | C1CC(C(=O)NC1)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Properties
3-(Benzylamino)piperidin-2-one is a piperidine derivative characterized by a piperidin-2-one ring with a benzylamino group at the 3-position. This structural arrangement classifies it as both a piperidine derivative and a secondary amine, two classes with significant representation in pharmaceutical compounds.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters, as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 141136-42-7 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Commercial Purity | >97-98% |
These identification parameters provide essential information for researchers seeking to work with this compound in laboratory settings .
| Desired Concentration | Solution Volume Required per Amount |
|---|---|
| 1 mg | |
| 1 mM | 4.8955 mL |
| 5 mM | 0.9791 mL |
| 10 mM | 0.4895 mL |
Structural Significance and Classification
Position Within Chemical Taxonomy
3-(Benzylamino)piperidin-2-one occupies an important position at the intersection of multiple chemical classes:
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Piperidines: Six-membered heterocyclic compounds containing one nitrogen atom
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Piperidin-2-ones: Lactam derivatives of piperidines with a carbonyl at the 2-position
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Secondary amines: Compounds where two hydrogen atoms of ammonia have been replaced by organic substituents
This classification explains the compound's appearance in multiple chemical supplier catalogs under different category headings.
Structural Components and Significance
The compound consists of two primary structural components that contribute to its potential biological significance:
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Piperidin-2-one ring: This lactam structure appears in numerous biologically active compounds and serves as a key pharmacophore in medicinal chemistry
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Benzylamino group at position 3: The benzyl substituent potentially provides additional binding interactions with biological targets through π-stacking and hydrophobic interactions
Related Compounds and Contextual Framework
Structural Analogs and Derivatives
Several structurally related compounds provide context for understanding the potential significance of 3-(Benzylamino)piperidin-2-one:
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(3S)-3-(dibenzylamino)piperidin-2-one: A closely related compound with an additional benzyl group and defined stereochemistry at the 3-position
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Various benzoylpiperidine derivatives: These compounds have demonstrated diverse biological activities including anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective properties
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3-benzylamino-2-phenylpiperidines: These have been investigated as potential neurokinin antagonists, suggesting applications in pain management and neurological disorders
Piperidinones in Drug Development
The broader class of piperidinones holds significant importance in pharmaceutical research. Recent studies have highlighted:
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The development of organophotocatalysed synthesis methods for 2-piperidinones, demonstrating continued interest in efficient production of this scaffold
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Piperidine-based compounds that demonstrate biological activities, including cell cycle modulation properties relevant to antimicrobial applications
These developments illustrate the ongoing significance of piperidinone chemistry in drug discovery efforts.
Future Research Directions
Several promising research avenues could further elucidate the properties and applications of 3-(Benzylamino)piperidin-2-one:
Structure-Activity Relationship Studies
Systematic modification of the basic 3-(Benzylamino)piperidin-2-one scaffold could yield valuable insights into how specific structural elements contribute to biological activity. Potential modifications include:
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Variation of substituents on the benzyl ring
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Exploration of stereochemistry at the 3-position
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Modification of the piperidin-2-one ring size or heteroatom
Biological Screening
Comprehensive screening against diverse biological targets could identify previously unrecognized activities:
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Enzyme inhibition assays against therapeutically relevant targets
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Receptor binding studies to identify potential interactions with neurological targets
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Cell-based phenotypic screening to identify novel biological effects
Synthetic Methodology Development
Development of improved synthetic routes to 3-(Benzylamino)piperidin-2-one and its derivatives could facilitate further research:
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